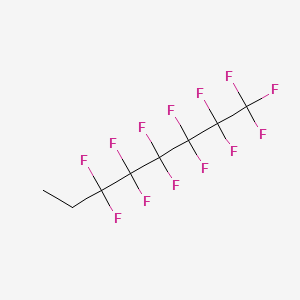

全氟正己烷

描述

(Perfluoro-N-hexyl)ethane is a synthetic compound characterized by a fluorinated hydrocarbon chain with a hexyl group at the end. This compound is part of the broader class of perfluorinated compounds, which are known for their unique properties such as high thermal and chemical stability, low volatility, and good solubility in organic solvents . These properties make (Perfluoro-N-hexyl)ethane valuable in various scientific and industrial applications.

科学研究应用

(Perfluoro-N-hexyl)ethane has found applications in multiple scientific fields:

Nuclear Magnetic Resonance (NMR) Spectroscopy and Magnetic Resonance Imaging (MRI): Used in parahydrogen-induced polarization to enhance fluorine-19 magnetic resonance signals.

Decomposition Studies: Investigated for its stability and reactivity on iron surfaces, relevant for high-temperature applications.

Cytochrome P450 Catalysis: Studied in the context of methane hydroxylation, providing insights into enzyme catalysis.

Electrochemical Synthesis: Explored for the development of novel fluorinated materials and chemicals.

Electron Paramagnetic Resonance (EPR) Studies: Used in generating new reagents for hydrogen abstraction reactions.

作用机制

Target of Action

(Perfluoro-N-hexyl)ethane is a type of perfluorinated compound (PFC) that is thought to exert its effects through its distinctive properties . Its primary targets are biological membranes, enabling it to permeate cells and engage with cellular components .

Mode of Action

The compound’s interaction with its targets involves the acidic hydrogen atoms located between fluoro-substituted methylene groups reacting with strong nucleophiles . A dinucleophile, which is also a strong base, first abstracts the acidic hydrogen, giving an anion on the backbone which, in turn, eliminates a fluoride anion to generate double bonds . This interaction results in changes at the molecular level, leading to the formation of a crosslinked network .

Biochemical Pathways

Perfluorinated compounds like (perfluoro-n-hexyl)ethane have been associated with activation of peroxisome proliferator receptor alpha, considered the primary mechanism of action in rodent hepatocyte-induced proliferation . Additionally, these compounds have been linked to the modulation of cell signaling and nuclear receptors, alteration of calcium signaling and homeostasis in immune cells, oxidative stress, and impact on fatty acid metabolism .

Pharmacokinetics

Due to the compound’s ability to interact with biological membranes, it is likely to have good absorption and distribution within the body . The stability of the fluorinated carbon backbone of these compounds makes them non-biodegradable, leading to environmental persistence .

Result of Action

The molecular and cellular effects of (Perfluoro-N-hexyl)ethane’s action are largely dependent on its interaction with its targets. The formation of a crosslinked network can lead to changes in the physical properties of the material, such as improved tensile properties, compression set resistance, and thermal resistance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (Perfluoro-N-hexyl)ethane. For instance, the compound’s effectiveness can be influenced by the presence of other chemicals in the environment . Furthermore, the compound’s stability and persistence in the environment can lead to bioaccumulation and potential health risks .

生化分析

Biochemical Properties

(Perfluoro-N-hexyl)ethane plays a role in biochemical reactions primarily due to its interaction with various biomolecules. It has been observed to interact with lipids and proteins, serving as a sorbent for these biologically active compounds . The compound’s high chemical stability and resistance to degradation allow it to persist in biological systems, potentially affecting metabolic processes by binding to and altering the function of enzymes and proteins .

Cellular Effects

The effects of (Perfluoro-N-hexyl)ethane on cells and cellular processes are significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to perfluorinated compounds, including (Perfluoro-N-hexyl)ethane, can lead to alterations in calcium signaling and homeostasis in immune cells, modulation of immune cell populations, and oxidative stress . These changes can impact various cellular functions, including immune responses and metabolic activities.

Molecular Mechanism

At the molecular level, (Perfluoro-N-hexyl)ethane exerts its effects through several mechanisms. It can bind to nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), disrupting normal signaling pathways and leading to changes in gene expression . Additionally, the compound’s interaction with enzymes can result in either inhibition or activation, further influencing cellular processes and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Perfluoro-N-hexyl)ethane have been observed to change over time. The compound’s stability and resistance to degradation allow it to persist in biological systems, leading to long-term effects on cellular function . Studies have shown that perfluorinated compounds can remain in the bloodstream and various organs for extended periods, potentially causing prolonged alterations in metabolic processes and cellular activities .

Dosage Effects in Animal Models

The effects of (Perfluoro-N-hexyl)ethane vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Studies have demonstrated that high doses of perfluorinated compounds can cause cytotoxicity, affecting cell viability and leading to various health issues .

Metabolic Pathways

(Perfluoro-N-hexyl)ethane is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate lipid metabolism and other biochemical processes . The compound’s ability to bind to and alter the function of enzymes can affect metabolic flux and metabolite levels, leading to changes in overall metabolic activity .

Transport and Distribution

Within cells and tissues, (Perfluoro-N-hexyl)ethane is transported and distributed through interactions with transporters and binding proteins . Its high chemical stability allows it to accumulate in specific tissues, potentially leading to localized effects on cellular function and metabolism .

Subcellular Localization

The subcellular localization of (Perfluoro-N-hexyl)ethane can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of (Perfluoro-N-hexyl)ethane typically involves electrochemical fluorination processes. One common method is the Simons’ process, where a solution or dispersion of the organic substrate is electrolyzed at a nickel anode in anhydrous hydrogen fluoride. This process results in the perfluorination of the substrate, producing compounds like (Perfluoro-N-hexyl)ethane .

Industrial Production Methods: Industrial production of (Perfluoro-N-hexyl)ethane follows similar electrochemical fluorination techniques. The process involves maintaining low temperatures to keep hydrogen fluoride in a liquid state, ensuring efficient fluorination. The products are then purified and isolated for various applications .

化学反应分析

Types of Reactions: (Perfluoro-N-hexyl)ethane undergoes several types of chemical reactions, including:

Substitution Reactions: Involving nucleophiles that replace fluorine atoms.

Reduction Reactions: Where the compound is reduced to form different fluorinated derivatives.

Common Reagents and Conditions:

Nucleophiles: Strong nucleophiles such as alkoxides and amines are commonly used in substitution reactions.

Reducing Agents: Electrochemical reduction methods are employed to produce various derivatives of (Perfluoro-N-hexyl)ethane.

Major Products: The major products formed from these reactions include various perfluorinated derivatives that retain the stability and unique properties of the parent compound .

相似化合物的比较

Perfluorohexyloctane: Another semifluorinated alkane with similar properties but different applications, such as in ophthalmology for treating dry eye disease.

Perfluorooctanoic Acid: Known for its use in industrial applications and its environmental persistence.

Uniqueness: (Perfluoro-N-hexyl)ethane stands out due to its specific structure, which imparts unique properties such as enhanced stability and reactivity in various chemical and industrial processes. Its applications in NMR and MRI, as well as its role in enzyme catalysis, highlight its versatility and importance in scientific research .

属性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F13/c1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRWRXWNQFQGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F(CF2)6(CH2)2H, C8H5F13 | |

| Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379857 | |

| Record name | (Perfluoro-n-hexyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80793-17-5 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80793-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro octane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080793175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Perfluoro-n-hexyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What unexpected observation was made regarding the distribution of polarization in (perfluoro-n-hexyl)ethane?

A2: The researchers unexpectedly found that the terminal CF₃ group in (perfluoro-n-hexyl)ethane exhibited the highest polarization enhancement despite its lack of direct coupling to the added protons. This observation challenges initial assumptions and suggests a more complex polarization transfer mechanism within the molecule. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Oxo[(2-sulfanylethyl)amino]acetic acid](/img/structure/B1221917.png)

![2-methoxy-N-methyl-N-[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1221929.png)

![1-(3-Fluorophenyl)-3-[1-[(4-methyl-1-piperazinyl)-oxomethyl]cyclohexyl]urea](/img/structure/B1221930.png)